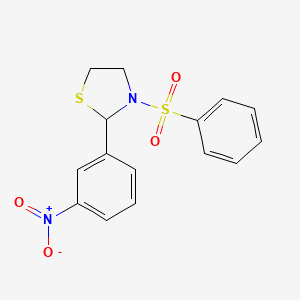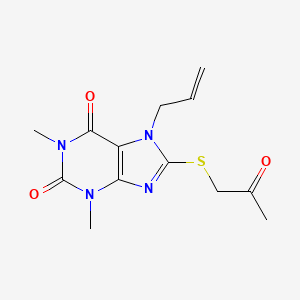![molecular formula C16H14F2O3S B2441464 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone CAS No. 1326923-22-1](/img/structure/B2441464.png)
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C16H14F2O3S . It has a molecular weight of 324.34 .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone” consists of a sulfonyl group attached to a 2,4-difluorophenyl group and a 2,4-dimethylphenyl group . The exact 3D structure could not be found in the available resources.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
2,4-Difluorophenyl derivatives have demonstrated significant antimicrobial activity. A study synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, with some exhibiting substantial antibacterial and antifungal properties against pathogenic strains, suggesting potential applications in combating infections (Mallesha & Mohana, 2014).
Material Science and Polymer Development
Compounds containing 2,4-difluorophenyl groups have been utilized in the development of advanced materials, especially in the field of polymer science. For instance, new poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups were synthesized, showing promising properties such as high alkaline stability and good hydroxide conductivity, making them suitable for applications like fuel cells (Shi et al., 2017). Another study developed similar poly(arylene ether sulfone) structures with multiple benzyl-type quaternary ammonium pendants, demonstrating their potential in applications requiring high hydroxide conductivity and alkaline stability (Shi et al., 2017).
Biological Systems and Sensor Technology
Difluorophenyl derivatives are also used in biological systems and sensor technology. A BODIPY-based fluorescent on-off probe, using 1-(2-hydroxyphenyl)ethanone, demonstrated high selectivity for H2S and potential applications for studying HS− in biological systems (Fang et al., 2019).
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(2,4-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O3S/c1-10-3-5-13(11(2)7-10)15(19)9-22(20,21)16-6-4-12(17)8-14(16)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGMTAFHNESPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)
![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)



![N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2441394.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2441398.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2441401.png)
